molecular formula C28H25NO4 B14093036 2-[2-(4-Methoxyphenyl)ethyl]-5,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(4-Methoxyphenyl)ethyl]-5,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14093036
M. Wt: 439.5 g/mol
InChI Key: BGDBEKLMQTUJOF-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)ethyl]-5,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromeno-pyrrole fused ring system, which is a significant structural motif in medicinal chemistry due to its potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxyphenyl)ethyl]-5,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method involves the condensation of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which upon boiling in acetic acid, convert into the desired chromeno-pyrrole-dione compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxyphenyl)ethyl]-5,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Due to its potential biological activities, it may be investigated for therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It can be used in the development of new materials with specific chemical and physical properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methoxyphenyl)ethyl]-5,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated. For example, if the compound exhibits anticancer activity, it might inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2-(4-Methoxyphenyl)ethyl]-5,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and fused ring system, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C28H25NO4

Molecular Weight

439.5 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H25NO4/c1-17-15-18(2)26-22(16-17)25(30)23-24(20-7-5-4-6-8-20)29(28(31)27(23)33-26)14-13-19-9-11-21(32-3)12-10-19/h4-12,15-16,24H,13-14H2,1-3H3

InChI Key

BGDBEKLMQTUJOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CC=C4)CCC5=CC=C(C=C5)OC)C

Origin of Product

United States

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